N-(cyanomethyl)-4-nitrobenzamide
Description
Significance and Context within Benzamide (B126) Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. smolecule.combldpharm.com The amide bond is a key feature in many biologically active molecules, and the aromatic ring of benzamide provides a versatile platform for the introduction of various substituents to modulate pharmacological activity. bldpharm.com Benzamide derivatives have been investigated for a wide array of therapeutic applications, including as anticancer agents that target enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), as tubulin inhibitors, and as agents with activity against neurodegenerative diseases such as prion diseases and Alzheimer's disease. bldpharm.comresearchgate.netacs.orgresearchgate.net
The specific substitutions on the N-(cyanomethyl)-4-nitrobenzamide molecule contribute to its unique chemical character. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and is also known to be a pharmacophore in certain drug classes. The cyanomethyl group is a versatile functional group that can participate in various chemical transformations.
Overview of Academic Research Trajectories for this compound
The research trajectory for this compound appears to be primarily centered on its utility as a synthetic intermediate in the preparation of more complex molecules. While direct studies on the biological activity of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds that are of significant research interest.
A notable area of research where related structures play a crucial role is in the synthesis of isoquinolinones. For instance, compounds with a cyanomethyl group attached to a nitro-substituted benzene (B151609) ring, such as methyl 2-cyanomethyl-3-nitrobenzoate, are key precursors in the synthesis of 5-nitroisoquinolin-1-one. researchgate.netbldpharm.com This intermediate is then used to produce potent inhibitors of PARP-1, an important target in cancer therapy. researchgate.netbldpharm.com This suggests a potential and significant research application for this compound as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic value.
The synthesis of this compound itself is well-established. A common method involves the reaction of aminoacetonitrile (B1212223) hydrochloride with p-nitrobenzoyl chloride in the presence of a base like triethylamine. achemblock.com
The commercial availability of this compound from various chemical suppliers indicates its ongoing use in research and development, likely as a building block in the exploration of new chemical entities. achemblock.comchemicalbook.com
Below are the key properties and a documented synthesis method for this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5555-32-8 | chemicalbook.com |
| Molecular Formula | C₉H₇N₃O₃ | chemicalbook.com |
| Molecular Weight | 205.17 g/mol | chemicalbook.com |
| IUPAC Name | This compound | chemicalbook.com |
Synthesis of this compound
| Reactants | Reagents & Solvents | Reaction Conditions | Product & Yield | Source |
| Aminoacetonitrile hydrochloride, p-Nitrobenzoyl chloride | Triethylamine, Chloroform (B151607) | Stirred at room temperature | This compound, light yellow solid (Yield not specified) | achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(cyanomethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPWDNADRIBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-(cyanomethyl)-4-nitrobenzamide
The most conventional and widely cited methods for synthesizing this compound involve the coupling of a 4-nitrobenzoyl group with an aminoacetonitrile (B1212223) backbone.
This approach utilizes aminoacetonitrile, often in the form of its more stable hydrochloride or sulfate (B86663) salt, as the nucleophile. The reaction proceeds via the nucleophilic attack of the amino group of aminoacetonitrile on an activated carboxylic acid derivative of 4-nitrobenzoic acid. While the direct condensation of the carboxylic acid and amine is possible, it typically requires harsh conditions and coupling agents. A more common laboratory-scale approach involves the use of a more reactive acylating agent.
A highly efficient and standard method for synthesizing this compound is the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and aminoacetonitrile. 4-Nitrobenzoyl chloride serves as a potent acylating agent, readily reacting with the amine. prepchem.com The reaction is typically performed in the presence of a base, such as sodium bicarbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct. cdnsciencepub.com
One documented procedure involves dissolving aminoacetonitrile hydrochloride in a sodium carbonate solution, followed by the portion-wise addition of 4-nitrobenzoyl chloride over a short period. prepchem.com The reaction mixture is then stirred for approximately 1.5 hours to yield the final product. prepchem.com The precursor, 4-nitrobenzoyl chloride, is itself synthesized from p-nitrobenzoic acid by reacting it with reagents like phosphorus pentachloride or thionyl chloride. orgsyn.orgprepchem.com The reaction with phosphorus pentachloride is heated on a water bath until the evolution of hydrogen chloride gas ceases, yielding a clear liquid that is then purified. prepchem.com
Table 1: Established Synthesis of this compound
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Time | Key Findings |
|---|---|---|---|---|
| Aminoacetonitrile Hydrochloride | 4-Nitrobenzoyl Chloride | Sodium Carbonate / Water | ~1.5 hours | Direct and efficient acylation under basic conditions. prepchem.com |
Advanced Synthetic Strategies for Related Cyanomethyl-Substituted Amides
Beyond the classical methods, research into the synthesis of cyanomethyl-substituted amides has produced more advanced and versatile strategies. These methods often provide better yields, tolerate a wider range of functional groups, or offer alternative reaction pathways.
Nucleophilic acyl substitution is the fundamental mechanism underlying the formation of amides from carboxylic acid derivatives. libretexts.org The reaction involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.com Advanced strategies leverage this mechanism by using novel coupling reagents or reaction conditions. For instance, the synthesis of 2-(cyanomethyl)benzamide, a related structure, can be achieved through the reaction of benzoyl chloride with cyanomethylamine. smolecule.com This process is a classic example of nucleophilic acyl substitution where the amine's nucleophilic addition to the carbonyl group is followed by the elimination of the chloride ion. smolecule.com Research has shown that optimizing such reactions can lead to yields in the range of 71% to 79%. smolecule.com
An alternative to building the amide from two separate fragments is the direct cyanomethylation of a pre-existing amide. This C-H functionalization approach introduces the cyanomethyl group onto the nitrogen of the amide. Recent developments have focused on metal-free reaction conditions. One such method involves the cyanomethylation of 8-aminoquinoline (B160924) amides using tert-butyl peroxybenzoate (TBPB) as an oxidant in the absence of metal catalysts and bases. encyclopedia.pubmdpi.com This strategy demonstrates high tolerance for various substituents, with product yields ranging from 50% to 84%. encyclopedia.pubmdpi.com The proposed mechanism involves the generation of a cyanomethyl radical from acetonitrile, which then attacks the amide nitrogen. encyclopedia.pub
Table 2: Advanced Synthetic Strategies for Related Amides
| Strategy | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Benzoyl Chloride, Cyanomethylamine | Base | Classical mechanism with optimized yields of 71-79% for related structures. smolecule.com |
Green Chemistry Innovations in Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis. These innovations aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
One prominent green technique is mechanochemistry, which uses mechanical force, often through ball milling, to drive chemical reactions, frequently in the absence of a solvent. mdpi.com The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a structurally related amide, was successfully achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill for just five minutes. mdpi.com This solvent-free approach is safer, more efficient, and generates less waste. mdpi.com
Other green strategies include the use of eco-friendly solvents. Glycerol, which is biodegradable, non-toxic, and has a high boiling point, has been used as a solvent for the microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazoles, demonstrating its potential for related amide syntheses. scirp.orgscirp.org The use of microwave irradiation can dramatically shorten reaction times and improve yields. scirp.orgresearchgate.net Furthermore, methods utilizing water as a solvent or even catalyst-free conditions are being explored to create more sustainable synthetic pathways. rsc.org The hydrolysis of nitriles to amides, an alternative route, has been accomplished using a water extract of agro-waste ash, which serves as a green reaction medium, base, and water source simultaneously. semanticscholar.org
Table 3: Green Synthetic Approaches for Amides
| Green Method | Key Feature | Example Application | Reference |
|---|---|---|---|
| Mechanochemistry | Solvent-free reaction via ball milling | Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide | mdpi.com |
| Microwave Irradiation | Rapid heating, shorter reaction times | Synthesis of 2-cyanomethyl-4-phenylthiazoles | scirp.orgscirp.org |
| Green Solvents | Use of biodegradable solvents like glycerol | Microwave synthesis in glycerol | scirp.orgscirp.org |
Solvent Recycling Strategies
The synthesis of this compound typically involves the use of organic solvents, such as chloroform (B151607), and water. The effective recycling of these solvents is a cornerstone of a sustainable synthetic process, offering both environmental and economic advantages. The reduction in solvent waste aligns with the principles of green chemistry by preventing pollution and conserving resources. seppure.comsustainability-directory.comalaquainc.com
The primary synthesis of this compound involves the reaction of 4-nitrobenzoyl chloride with aminoacetonitrile hydrochloride in a biphasic system of chloroform and water. Given that chloroform and water are immiscible, they form distinct layers, which can be easily separated using a separating funnel. researchgate.net This immiscibility is the basis for a straightforward initial step in the solvent recovery process.
Chloroform Recovery:
Following the separation of the aqueous layer, the chloroform layer, containing the product and any unreacted starting materials, can be subjected to further processing. Distillation is a widely employed and effective technique for the purification of solvents in the pharmaceutical and chemical industries. alaquainc.com Simple distillation can be utilized to separate the volatile chloroform from the non-volatile product and impurities. The recovered chloroform can then be reused in subsequent batches, significantly reducing the consumption of virgin solvent and minimizing halogenated waste. youtube.com
Water Recovery:
The aqueous layer, containing salts and potentially some water-soluble byproducts, can also be treated for reuse. Depending on the purity requirements, methods such as filtration or more advanced purification techniques like reverse osmosis can be employed to remove dissolved solids. The recovered water can then be recycled back into the process. The recycling of the aqueous phase is particularly important in large-scale industrial processes to reduce water consumption and wastewater treatment costs.
Catalyst Reuse Protocols
Catalysts play a crucial role in enhancing the efficiency of chemical reactions. In the context of green chemistry, the ideal catalyst is not only highly active and selective but also easily recoverable and reusable over multiple reaction cycles. Research into the synthesis of this compound and related compounds has highlighted several promising strategies for catalyst reuse.
While the primary synthesis of this compound from 4-nitrobenzoyl chloride and aminoacetonitrile hydrochloride may proceed without a catalyst, related transformations and downstream processing often employ catalytic systems. For instance, the hydrogenation of the nitro group in 4-nitrobenzamide (B147303) (a closely related compound) to form 4-aminobenzamide (B1265587) has been shown to benefit from a recyclable catalyst.
Heterogeneous Catalysts:
A significant advancement in this area is the use of heterogeneous catalysts, which exist in a different phase from the reaction mixture, facilitating their separation and reuse. A study on the hydrogenation of 4-nitrobenzamide utilized a lignin (B12514952) residue-derived carbon-supported nanoscale iron catalyst (γ-Fe2O3/LRC-700). This catalyst was found to be stable and could be easily separated from the reaction mixture using an external magnet. Impressively, it was recycled for up to five consecutive cycles without a substantial loss in its catalytic activity.
Table 1: Recyclability of γ-Fe2O3/LRC-700 Catalyst in the Hydrogenation of 4-Nitrobenzamide
| Cycle | Conversion (%) | Selectivity (%) |
| 1 | 99 | >99 |
| 2 | 98 | >99 |
| 3 | 98 | >99 |
| 4 | 97 | >99 |
| 5 | 96 | >99 |
Data sourced from a study on a related hydrogenation reaction.
Another approach involves the use of solid acid catalysts. In the synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzamide, a structurally analogous compound, a solid acid catalyst like Montmorillonite K-10 has been successfully employed. Being an insoluble solid, the catalyst can be easily recovered from the reaction mixture by simple filtration and can be reused in subsequent reactions. This avoids the contamination of the product with the catalyst and simplifies the purification process.
The principle of using immobilized catalysts is also highly relevant. For example, in the synthesis of other amides, bases like potassium carbonate have been immobilized on silica (B1680970) supports. This allows for the catalyst to be filtered off after the reaction and reused for multiple cycles, with reports of up to 5-7 cycles with no significant loss of activity. seppure.com Such a strategy could be adapted for the synthesis of this compound, particularly if a solid base is required to neutralize the hydrochloride salt of the amine starting material.
The development and implementation of these recyclable solvent and catalyst systems are pivotal in advancing the sustainable production of this compound, paving the way for more environmentally responsible and economically sound chemical manufacturing.
Molecular Structure and Conformational Analysis
Spectroscopic Characterization of N-(cyanomethyl)-4-nitrobenzamide and its Analogues
The molecular structure of this compound has been investigated using a variety of spectroscopic techniques. These methods provide detailed insights into the compound's connectivity, functional groups, and electronic properties. Data from analogous compounds are often used for comparative analysis to confirm structural assignments.
NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the cyanomethyl substituent. The aromatic protons typically appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the amide group. The methylene (B1212753) (-CH₂) protons of the cyanomethyl group are expected to appear as a doublet, coupled to the amide proton (N-H). The amide proton itself would likely present as a triplet.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. The spectrum shows signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shift of the carbonyl carbon is characteristic of an amide. The aromatic carbons show distinct signals due to the substitution pattern, and the nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. rsc.org
For comparative purposes, the NMR data for the closely related analogue, 4-nitrobenzamide (B147303), shows characteristic signals for the aromatic ring and the amide group. rsc.org In one study, the ¹H NMR spectrum of 4-nitrobenzamide in DMSO-d6 showed two doublets for the aromatic protons at approximately 8.29-8.31 ppm and 8.08-8.10 ppm, along with two broad singlets for the amide protons. rsc.org The ¹³C NMR spectrum displayed signals at 166.2 ppm (C=O), 149.0 ppm, 140.0 ppm, 128.9 ppm, and 123.5 ppm for the aromatic carbons. rsc.org Another analogue, N-(5-(cyanomethyl)quinolin-8-yl)-4-nitrobenzamide, displays signals for the 4-nitrobenzoyl moiety with aromatic protons at 8.55-8.64 ppm and 8.24 ppm in DMSO-d6. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogues in DMSO-d6
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 4-Nitrobenzamide | 8.31-8.29 (m, 3H, Ar-H & NH), 8.10-8.08 (d, 2H, Ar-H), 7.72 (s, 1H, NH) | 166.2 (C=O), 149.0, 140.0, 128.9, 123.5 (Ar-C) | rsc.org |
| N-(5-(cyanomethyl)quinolin-8-yl)-4-nitrobenzamide | 10.73 (s, 1H, NH), 9.04 (d, 1H), 8.55-8.64 (m, 2H, Ar-H), 8.24 (s, 1H, Ar-H), 8.00 (d, 1H), 7.87 (d, 1H), 7.79 (d, 1H), 7.71 (d, 1H), 4.52 (s, 2H, CH₂) | 162.67 (C=O), 149.40, 138.93, 134.89, 133.95, 132.87, 131.80, 131.18, 130.15, 129.59, 129.41, 127.34, 127.16, 122.89, 122.64, 118.86 (Ar-C & C-CN), 117.28 (CN), 19.75 (CH₂) | rsc.org |
Note: The table presents data for analogue compounds to infer the expected spectral characteristics of this compound.
IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.
N-H Stretching: A sharp to broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amide N-H bond.
C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band (primarily C=O stretching), is expected around 1650-1680 cm⁻¹.
C≡N Stretching: A weak to medium, sharp absorption band for the nitrile group (C≡N) typically appears in the 2240-2260 cm⁻¹ region. rsc.org
NO₂ Stretching: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. rsc.orgderpharmachemica.com
Aromatic C-H and C=C Stretching: Absorptions for aromatic C-H stretching are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range.
Data for the related compound N-(5-(cyanomethyl)quinolin-8-yl)-4-nitrobenzamide shows characteristic IR peaks at 3344 cm⁻¹ (N-H), 2246 cm⁻¹ (C≡N), and 1670 cm⁻¹ (C=O amide). rsc.org An isomer, N-(2-cyanoethyl)-4-nitrobenzamide, has a reference spectrum available from the Coblentz Society, which would show similar characteristic peaks. nist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound and its Analogues
| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Example from Analogue (cm⁻¹) | Source |
| Amide N-H | Stretch | 3300-3400 | 3344 | rsc.org |
| Nitrile C≡N | Stretch | 2240-2260 | 2246 | rsc.org |
| Amide C=O | Stretch (Amide I) | 1650-1680 | 1670 | rsc.org |
| Nitro NO₂ | Asymmetric Stretch | 1510-1560 | 1515 | rsc.org |
| Nitro NO₂ | Symmetric Stretch | 1345-1385 | 1325 | rsc.org |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₉H₇N₃O₃), the calculated molecular weight is approximately 205.17 g/mol . achemblock.com
In an electron ionization (EI-MS) experiment, the molecular ion peak [M]⁺ would be expected at m/z 205. The fragmentation pattern would likely involve key cleavages:
Formation of the 4-nitrobenzoyl cation: A prominent peak at m/z 150, resulting from the cleavage of the N-CH₂ bond, corresponding to the [O₂NC₆H₄CO]⁺ fragment.
Loss of the nitro group: A peak corresponding to [M - NO₂]⁺ at m/z 159.
Loss of the cyanomethyl group: A fragment at m/z 165 corresponding to [M - CH₂CN]⁺.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition C₉H₇N₃O₃.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the strong absorption of the 4-nitrobenzoyl chromophore. Aromatic nitro compounds are known to exhibit strong absorption bands in the UV region. researchgate.net A characteristic absorption band for nitrobenzaldehyde derivatives is observed in the 270-280 nm region. researchgate.net The presence of the conjugated system involving the benzene ring, the carbonyl group, and the nitro group leads to intense π → π* transitions. A weaker n → π* transition associated with the nitro and carbonyl groups may also be observed.
Solid-State Structural Elucidation
While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of related benzamide (B126) derivatives via single-crystal X-ray diffraction reveals common and predictable structural motifs. acs.org
The conformation of benzamide derivatives is often described by the torsion angle between the plane of the phenyl ring and the plane of the amide group. While often nearly coplanar to maximize conjugation, significant twisting can occur due to steric hindrance from substituents. mdpi.com Fluorine substitution has been shown to suppress disorder in benzamide crystals, leading to more well-defined structures that adopt a packing with two parallel hydrogen-bonded tapes. acs.org The crystal structures of N-(1-amino-2,2-dichloroethyl)benzamides also show extensive hydrogen bonding networks that dictate the solid-state architecture. sci-hub.st These studies collectively suggest that this compound would likely crystallize in a structure governed by strong N-H···O hydrogen bonds, forming centrosymmetric dimers or extended chains, with the nitro and cyano groups potentially participating in weaker C-H···O and C-H···N interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, molecules of this compound are expected to be linked by a combination of hydrogen bonds and other non-covalent interactions, forming a stable three-dimensional network. The primary hydrogen bond donor is the amide N-H group, while the potential hydrogen bond acceptors are the oxygen atoms of the carbonyl group (C=O), the oxygen atoms of the nitro group (NO₂), and the nitrogen atom of the cyano group (C≡N).
The formation of strong N-H···O=C hydrogen bonds is a hallmark of primary and secondary amides. In the crystal lattice of related benzamide structures, these interactions are a dominant feature, often leading to the formation of chains or dimeric motifs. For instance, in the crystal structure of N-(diethyl-carbamothio-yl)-4-nitro-benzamide, intermolecular N-H···O hydrogen bonds are observed, which link the molecules into infinite polymeric chains. brc.hu It is highly probable that similar N-H···O=C hydrogen bonds play a crucial role in the crystal packing of this compound, connecting molecules head-to-tail.
The nitro group provides additional strong hydrogen bond acceptors. The oxygen atoms of the NO₂ group are highly electronegative and are frequently involved in N-H···O(nitro) hydrogen bonds . These interactions, often working in concert with the N-H···O=C bonds, contribute to the stability of the crystal lattice. The planarity of the nitro group with the benzene ring, as is common in many 4-nitrobenzamide derivatives, would facilitate the accessibility of the nitro oxygen atoms for hydrogen bonding.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected. The electron-deficient nature of the 4-nitrophenyl ring would favor offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive van der Waals forces.
A hypothetical representation of the primary intermolecular interactions is depicted in the table below, based on typical bond lengths and angles observed in similar structures.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | **Typical D-H···A Angle (°) ** |
| Strong Hydrogen Bond | N-H (amide) | O=C (carbonyl) | 2.8 - 3.0 | 150 - 180 |
| Strong Hydrogen Bond | N-H (amide) | O (nitro) | 2.9 - 3.2 | 140 - 170 |
| Weak Hydrogen Bond | C-H (methylene) | O=C (carbonyl) | 3.2 - 3.5 | 120 - 160 |
| Weak Hydrogen Bond | C-H (methylene) | O (nitro) | 3.2 - 3.5 | 120 - 160 |
| Weak Hydrogen Bond | C-H (methylene) | N≡C (cyano) | 3.3 - 3.6 | 120 - 160 |
| Weak Hydrogen Bond | C-H (aromatic) | O=C (carbonyl) | 3.2 - 3.6 | 120 - 160 |
| Weak Hydrogen Bond | C-H (aromatic) | O (nitro) | 3.2 - 3.6 | 120 - 160 |
| π-π Stacking | 4-Nitrophenyl Ring | 4-Nitrophenyl Ring | 3.3 - 3.8 (interplanar dist.) | - |
This table is illustrative and based on general principles and data from related compounds, as specific crystallographic data for this compound is not available.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Amide Moiety
The amide group in N-(cyanomethyl)-4-nitrobenzamide, while generally stable, can participate in several types of chemical reactions under specific conditions. Its reactivity is modulated by the electronic effects of the attached p-nitrophenyl and cyanomethyl groups.
Hydrolysis Pathways and Conditions
The hydrolysis of the amide bond in this compound to yield 4-nitrobenzoic acid and aminoacetonitrile (B1212223) can be achieved under acidic or basic conditions, typically requiring heat. chemistrysteps.com The presence of the electron-withdrawing nitro group on the benzene (B151609) ring can influence the rate of hydrolysis. Generally, the hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
It is worth noting that the hydrolysis of related 4-nitrobenzamide (B147303) derivatives has been a subject of study. For example, the hydrolysis of 4-nitrophenyl nitrile to 4-nitrobenzamide can be achieved with reagents like sodium perborate (B1237305) or in the presence of certain metal acetates. google.com This indicates that the 4-nitrobenzamide structure is relatively stable under these specific oxidative or catalytic hydrolysis conditions for the nitrile.
Oxidation and Reduction Chemistry
The primary site for oxidation and reduction chemistry in this compound is the nitro group, with the amide moiety being relatively inert to most common oxidizing and reducing agents. However, the reduction of the nitro group can be achieved under various conditions, leading to the corresponding aminobenzamide.
A notable metal-free reduction method involves using an isopropanol/potassium hydroxide (iPrOH/KOH) system, which can chemoselectively reduce a range of nitrobenzamide compounds to their corresponding aminobenzamides in good to excellent yields under mild conditions. researchgate.net Another approach utilizes pinacolborane (HBPin) as a reducing agent in the presence of a potassium complex catalyst, which has been shown to reduce 4-nitrobenzamide to 4-nitrobenzylamine. rsc.org Electrochemical methods have also been employed for the reduction of p-nitrobenzamide, which can lead to products like 4,4'-dicarbamoylazobenzene under specific basic conditions. isca.in
The reduction of the nitro group is a key transformation, as seen in the metabolic reduction of the related compound 4-iodo-3-nitrobenzamide (B1684207) to the corresponding 3-nitroso derivative, which is a critical step for its biological activity. nih.gov The final reduction product in that case was 4-iodo-3-aminobenzamide. nih.gov
Reactivity of the Nitrile Group
Reactions with Hydroxylamine (B1172632) for Amidoxime Formation
The reaction of nitriles with hydroxylamine is an industrially significant method for the synthesis of amidoximes. rsc.org Specifically, the nitrile group of this compound can react with hydroxylamine to form N'-(2-amino-2-oxoethyl)-N-hydroxy-4-nitrobenzimidamide. This reaction is typically carried out in an alcohol solution. rsc.org
However, the reaction between aromatic nitriles containing electron-withdrawing substituents, such as the 4-nitro group, and hydroxylamine can sometimes lead to the formation of a significant amount of the corresponding amide as a by-product. rsc.org This is proposed to occur through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org To circumvent this side reaction and obtain the pure amidoxime, an alternative route involves converting the nitrile to a thioamide first, which then reacts cleanly with hydroxylamine. rsc.org The formation of N'-hydroxy-4-nitrobenzimidamide from 4-nitrobenzonitrile (B1214597) and hydroxylamine has been documented. nih.gov
General Activation and Transformation of Nitriles
The nitrile group is a versatile precursor for various functional groups, including amines and carbonyl compounds. acs.orgnih.gov Its activation can be achieved through several means, including metal catalysis and reactions with strong acids or bases. snnu.edu.cnsioc-journal.cn
The hydrolysis of the nitrile group to an amide or a carboxylic acid is a common transformation. chemistrysteps.com While harsh conditions are often required, milder methods are being developed. chemistrysteps.com For instance, the hydration of nitriles to amides can be catalyzed by bases. rsc.org
The C-CN bond, although thermodynamically stable, can be activated and cleaved by transition-metal complexes, opening up novel synthetic pathways. acs.orgnih.govsnnu.edu.cn These metal-mediated reactions can involve the nitrile acting as a leaving group or as a source of the cyano group. snnu.edu.cn Furthermore, the presence of the adjacent methylene (B1212753) group makes the α-carbon susceptible to deprotonation and subsequent functionalization. sapub.orgsnnu.edu.cn This reactivity is a cornerstone of the utility of N-substituted cyanoacetamides in the synthesis of diverse heterocyclic systems. sapub.orgresearchgate.net
Influence of the Nitro Substituent on Aromatic and Amide Reactivity
The presence of a nitro group (NO₂) at the para-position of the benzamide (B126) structure is a critical determinant of the molecule's chemical properties. This group exerts powerful electron-withdrawing effects through both induction and resonance, significantly modulating the electron density of the entire molecule.
Aromatic Ring Reactivity:
The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution. By withdrawing electron density, it makes the ring less attractive to attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and would be expected to proceed much slower compared to unsubstituted benzene.
Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to a leaving group. libretexts.org In the case of this compound, while there is no conventional leaving group on the ring, the positions ortho to the nitro group (C-3 and C-5) are activated. A specific reaction, Vicarious Nucleophilic Substitution (VNS), allows for the formal substitution of a hydrogen atom at these activated positions by certain nucleophiles. organic-chemistry.org
The directing effects of the substituents on electrophilic and nucleophilic aromatic substitution are summarized below.
| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Directing Influence |
| -NO₂ | Deactivating | Strong (-I) | Strong (-R) | Strongly deactivates ring to electrophilic attack; Strongly activates ring to nucleophilic attack. | Meta-directing (Electrophilic); Ortho, Para-directing (Nucleophilic) |
| -CONHCH₂CN | Deactivating | Moderate (-I) | Moderate (-R) | Moderately deactivates ring to electrophilic attack. | Meta-directing (Electrophilic) |
Amide Group Reactivity:
The strong electron-withdrawing nature of the 4-nitrobenzoyl moiety significantly impacts the reactivity of the connected amide group. This influence manifests in several ways:
Increased Acidity of the Amide Proton: The electron pull from the nitroaromatic system increases the polarity of the N-H bond and stabilizes the conjugate base formed upon deprotonation. This makes the amide proton more acidic compared to an amide with an electron-donating or neutral substituent on the aromatic ring. This enhanced acidity facilitates its removal by a base.
Carbonyl Group Electrophilicity: The electron-withdrawing effect is transmitted to the amide carbonyl carbon, increasing its electrophilicity. This would theoretically make the carbonyl group more susceptible to attack by nucleophiles, potentially affecting the rate of hydrolysis under certain conditions.
Reactivity of the Cyanomethyl Group: The methylene protons (CH₂) adjacent to the nitrile group are also activated. The combined electron-withdrawing effects of the neighboring nitrile (CN) group and the N-acyl group make these protons acidic and susceptible to deprotonation, allowing for potential alkylation or condensation reactions at this position.
Elucidation of Reaction Mechanisms
The functional groups within this compound allow it to participate in several key reactions, the mechanisms of which have been investigated through studies of related compounds.
Reduction of the Nitro Group:
One of the most common reactions for nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation is fundamental in synthetic chemistry as it provides a route to aromatic amines, which are versatile precursors for dyes, pharmaceuticals, and other materials. The reduction of this compound to N-(cyanomethyl)-4-aminobenzamide can be achieved using various reducing agents.
A widely used method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂). Another common method is the use of a metal in acidic solution, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). organic-chemistry.orgmdpi.com The mechanism with Fe/HCl proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at each stage.
Table of Reduction Products
| Starting Material | Reaction | Key Reagents | Product |
|---|
Reductive Cyclization:
While this compound itself does not possess the required ortho-substitution for a direct intramolecular cyclization, its structural motifs are relevant to reductive cyclization strategies that form heterocyclic systems. For instance, studies on related compounds like methyl 2-cyanomethyl-3-nitrobenzoate have shown that selective reduction of the nitrile or nitro group can initiate an in-situ cyclization to form isoquinolinone structures. researchgate.netbath.ac.uk A proposed mechanism for such a reaction involves the initial reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile or a derivative thereof, leading to ring closure. organic-chemistry.org This highlights a potential pathway for creating more complex molecules from precursors structurally similar to this compound.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
As previously mentioned, the nitro group activates the aromatic ring for nucleophilic attack. The established mechanism for SNAr on nitro-activated aryl halides is a two-step addition-elimination process. libretexts.org
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group.
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.
For this compound, where a hydrogen atom would be substituted (VNS reaction), the mechanism is slightly different. A carbanion bearing a leaving group attacks the ring ortho to the nitro group to form the σ-adduct. This is followed by a β-elimination of the leaving group from the carbanion and a proton from the ring, facilitated by a base, to yield the substituted product. organic-chemistry.org
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of N-(cyanomethyl)-4-nitrobenzamide.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of nitrobenzamide derivatives, DFT calculations are instrumental in analyzing reaction mechanisms. For instance, studies on the reaction between nitriles and hydroxylamine (B1172632) have utilized DFT to confirm multi-step reaction pathways, including the formation of intermediates and transition states. researchgate.net Such analyses, while not specific to this compound, suggest that its synthesis and reactions could be similarly modeled to predict the most likely chemical transformations. The thermodynamic analysis within these studies helps in understanding how reaction conditions, such as the type of solvent, can influence the formation of different products. researchgate.net For example, in related systems, the choice between a protic solvent like ethanol (B145695) and an ionic liquid can alter the stability of transition states, thereby directing the reaction towards a desired product or an amide byproduct. researchgate.net
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Confirmed multi-step reaction pathways and the influence of solvents on transition state stability. researchgate.net |
Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are employed to study the electronic structure and energetics of molecules. For complex systems like the nitrogen-vacancy center in diamond, ab initio supercell calculations based on density functional theory have been used to determine the ground state properties and estimate the energy sequence of excited states. arxiv.org While direct ab initio studies on this compound are not extensively documented, research on related energetic materials, such as polynitro compounds, utilizes these methods to calculate heats of formation and predict energetic properties. researchgate.net These calculations are crucial for understanding the stability and reactivity of such molecules. researchgate.net The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined, providing insights into the molecule's reactivity and potential for electronic transitions. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for exploring the conformational landscape and interaction potential of this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand like a nitrobenzamide derivative might interact with a biological target. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking studies have revealed key interactions such as hydrogen bonding and hydrophobic interactions with the active sites of enzymes like α-glucosidase and α-amylase. nih.gov These studies help in rationalizing the structure-activity relationships, where the presence of certain chemical groups enhances the inhibitory activity of the compounds. nih.gov The binding affinities calculated from docking studies provide a measure of the potential efficacy of the designed molecules. nih.gov
| Compound Series | Target Enzymes | Key Interactions | Docking Score Range (kcal/mol) |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | Hydrogen bonding, electrostatic, hydrophobic | -9.7 to -8.0 nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-amylase | Not specified | -9.8 to -7.9 nih.gov |
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For the most active compounds identified through docking, MD simulations can validate their stability within the binding site of a target protein. nih.gov The root-mean-square deviation (RMSD) analysis from these simulations indicates the stability of the ligand-protein complex. nih.gov In studies of peptidomimetic inhibitors, MD simulations have been crucial in understanding the flexibility of different chemical groups and how they fit into the binding pockets of enzymes like the 3CL protease of SARS-CoV-2. nih.gov These simulations provide a dynamic picture of the interactions and conformational changes that occur upon binding.
Theoretical Analysis of Spectroscopic Properties and Electronic Transitions
Theoretical methods are also applied to predict and interpret the spectroscopic properties of molecules. The electronic transitions in organic compounds can be determined by ultraviolet-visible (UV-vis) spectroscopy. wikipedia.org These transitions involve the excitation of electrons from a lower energy level to a higher one. wikipedia.org The common types of transitions include σ → σ, π → π, n → σ, and n → π. wikipedia.org For a molecule like this compound, which contains a nitro group, a benzene (B151609) ring, and an amide group, transitions such as π → π* and n → π* are expected. wikipedia.orglibretexts.org The nitro group, in particular, is known to influence the electronic spectrum of aromatic compounds. mdpi.com Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of these transitions. fiveable.me For instance, the UV-vis spectrum of N-(2,2-diphenylethyl)-4-nitrobenzamide shows absorption maxima at 239 nm and 289 nm. mdpi.com The Franck-Condon principle helps in understanding the vibrational structure that can be observed in electronic spectra, which arises from transitions between different vibrational levels of the electronic states. ufg.br
| Transition Type | Description | Typical Molar Absorptivity (ε) |
| π → π | Electron promoted from a bonding π orbital to an antibonding π orbital. libretexts.org | ~10,000 L mol⁻¹ cm⁻¹ libretexts.org |
| n → π | Electron from a non-bonding orbital is promoted to an antibonding π orbital. wikipedia.org | Lower than π → π* transitions |
Structural Modifications and Derivative Synthesis
Synthesis of N-(cyanomethyl)-4-nitrobenzamide Analogues
The synthesis of analogues of this compound has been achieved by altering both the N-substituent and the substitution pattern of the phenyl ring. These modifications aim to systematically explore the chemical space around the parent molecule.
The cyanomethyl group can be replaced with a variety of other substituents to create a library of N-substituted 4-nitrobenzamides. This is a common strategy to modulate the chemical properties of the molecule. For instance, the synthesis of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives has been accomplished starting from corresponding anilines via reductive alkylation followed by benzoylation. nih.gov Another example involves the reaction of 2-chloro-N-cyanomethyl-N-methyl-5-nitrobenzamide with carbon disulfide, demonstrating the use of a methylated N-cyanomethyl group. researchgate.net
Synthetic approaches often begin with a nitro-substituted benzoic acid, which is converted to a more reactive species like an acyl chloride. This intermediate then reacts with a desired amine to form the amide bond. For example, 2-nitrobenzoyl chloride has been acylated with various anilines, such as 3-cyano-, 4-cyano-, and 4-cyanomethyl-aniline, to produce the corresponding N-substituted 2-nitrobenzamides. mdpi.com This general method is applicable to the synthesis of 4-nitrobenzamide (B147303) analogues with diverse N-substituents.
| N-Substituent Group | Parent Benzamide Core | Synthetic Approach Highlight | Reference |
|---|---|---|---|
| Alkyl/Aryl Groups | 2-Chloro-5-sulfamoyl-4-nitrobenzamide | Reaction of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride with various alkyl/aryl amines. | nih.gov |
| 2-Aminoethyl | Benzyloxyphenyl benzamide | Reductive alkylation of anilines with N-Boc-2-aminoacetaldehyde, followed by benzoylation and deprotection. | nih.gov |
| 4-Chlorophenyl | 2-Nitrobenzamide | Acylation of 4-chloroaniline (B138754) with 2-nitrobenzoyl chloride. | mdpi.com |
| Cyanomethyl-methyl | 2-Chloro-5-nitrobenzamide | Reaction with carbon disulfide in the presence of a strong base. | researchgate.net |
The phenyl ring of the benzamide moiety is another key site for structural modification. Introducing substituents such as halogens or additional nitro groups can significantly alter the electronic properties of the molecule.
| Phenyl Ring Substituents | Full Compound Name Example | Synthetic Precursor | Reference |
|---|---|---|---|
| 2-Chloro, 5-Sulfamoyl | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 2-chloro-4-nitro benzoic acid | nih.gov |
| 3-Nitro, 4-Chloro | N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide | 4-chloro-3-nitrobenzoyl chloride | nih.gov |
| 2-Chloro (on N-phenyl ring) | N-(4′-Chlorophenyl)-2-nitrobenzamide | 2-nitrobenzoyl chloride | mdpi.com |
Incorporation into Complex Molecular Scaffolds (e.g., Isoindoline (B1297411) Derivatives)
The N-(cyanomethyl)amide moiety is a valuable building block for the synthesis of more complex heterocyclic systems, such as isoindoline and isoquinolinone derivatives. These scaffolds are of interest in various fields of chemistry.
One notable example is the synthesis of N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)benzamide derivatives. google.com In these structures, the cyanomethyl group is attached to the nitrogen of an isoindoline-1,3-dione core, which itself is further functionalized. google.com This demonstrates how the cyanomethyl functionality can be integrated into a larger, pre-formed heterocyclic system.
Furthermore, related precursors like methyl 2-cyanomethyl-3-nitrobenzoate can undergo reductive cyclization to form isoquinolin-1-one structures. researchgate.netbath.ac.uk This process involves the reduction of the nitro group to an amine, which then cyclizes with the neighboring ester, while the cyanomethyl group is also transformed. researchgate.netbath.ac.uk This strategy has been used to synthesize 5-aminoisoquinolin-1(2H)-one (5-AIQ), a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). bath.ac.uk The synthesis of spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives represents another application, where isatoic anhydride (B1165640) reacts with isatins and primary amines to create complex spiro-heterocycles. researchgate.net
Development of Metal Complexes with Related Ligands
While direct studies on metal complexes of this compound are not extensively detailed, the functional groups present in the molecule—amide, cyanomethyl, and nitro groups—are known to coordinate with metal ions. Research on related ligands provides insight into the potential coordination chemistry.
The cyanomethyl group itself can form stable complexes with metals. For example, palladium(II) phosphine (B1218219) complexes have been shown to react with acetonitrile, a source of the cyanomethyl group, under mild conditions to form palladium-cyanomethyl complexes. chemrxiv.org These complexes exhibit a distorted square planar geometry. chemrxiv.org The broader family of cyano-bridged complexes, such as those constructed from [Ni(CN)₄]²⁻ and macrocyclic ligands, form one-dimensional chain structures, highlighting the bridging capability of the cyano group. semanticscholar.org
Additionally, ligands containing amide and nitro functionalities have been used to synthesize metal complexes. For instance, a novel ligand derived from N'-(benzothiazole-2-yl)-3-nitrophthalamic acid has been used to prepare complexes with Co(II), Ni(II), and Cu(II). sysrevpharm.org Similarly, a multidentate chelating ligand, N'-((5-hydroxy-4-oxo-4H-pyran-3-yl)methylene)-2-(p-tolylamino)acetohydrazide, which contains an amide-like acetohydrazide group, has been used to synthesize complexes with Zr(IV), V(IV), Ru(III), and Cd(II). nih.gov The development of iridium(III) and rhenium(I) complexes often involves nitrogen-containing heterocyclic ligands, demonstrating the broad utility of such ligands in creating functional metal-organic compounds. nih.gov
Molecular Target Interactions and Structure Activity Relationships Sar in Research
Investigation of Molecular Target Binding
While direct binding studies on N-(cyanomethyl)-4-nitrobenzamide are not extensively documented in publicly available literature, the analysis of structurally related compounds allows for informed hypotheses regarding its potential molecular targets. The benzamide (B126) scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with a wide array of proteins.
The nitrobenzamide moiety is a well-established pharmacophore in the design of various enzyme inhibitors. For instance, derivatives of 3-nitrobenzamide (B147352) have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. researchgate.net Similarly, systematic studies on other nitrobenzamide series have revealed inhibitory activity against different enzyme classes.
Research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives identified potent dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Molecular docking studies for these compounds revealed that the nitro group and amide functionality are crucial for forming hydrogen bonds and electrostatic interactions within the enzyme active sites. nih.gov Another study on 4-(isopentyloxy)-3-nitrobenzamide derivatives led to the discovery of potent xanthine (B1682287) oxidase (XO) inhibitors, with the optimized compound showing an IC₅₀ value of 0.13 μM. nih.gov
Table 1: Inhibitory Activity of Structurally Related Nitrobenzamide Derivatives This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the nitrobenzamide scaffold.
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Iodo-3-nitrobenzamide (B1684207) (Iniparib) | PARP1 | Reported as a covalent inhibitor | researchgate.net |
| 4-(Isopentyloxy)-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | Xanthine Oxidase (XO) | 0.13 μM | nih.gov |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | 10.75 ± 0.52 μM | nih.gov |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | 0.90 ± 0.31 μM | nih.gov |
| Aminoguanidine (Reference iNOS inhibitor) | Inducible Nitric Oxide Synthase (iNOS) | 2.1 μM | nih.gov |
The structural motifs within this compound are also found in compounds known to bind to various cell surface and nuclear receptors. The cyanomethyl group, in particular, has been shown to be a critical determinant for receptor interaction and functional activity in certain classes of steroidal compounds. For example, in the progestin Dienogest, a 17α-cyanomethyl group is responsible for conferring antiandrogenic activity through antagonist binding at the androgen receptor, a feature not seen in other related progestins. wikipedia.org
Furthermore, medicinal chemistry campaigns have developed multi-receptor ligands for the central nervous system (CNS) where binding affinities are reported in the nanomolar range. nih.gov While these compounds are structurally more complex, they demonstrate that specific pharmacophores can be targeted to a range of dopamine (B1211576) and serotonin (B10506) receptors. The potential for this compound to act as a receptor ligand would depend on its ability to adopt a conformation that fits within the binding pocket of a specific receptor and to form key interactions with amino acid residues.
Table 2: Receptor Binding Affinities of Representative Ligands This table shows binding affinities for various compounds to illustrate the range of receptor interactions possible for complex molecules. N/A indicates data not applicable or not available.
| Compound | Dopamine D₂ (Kᵢ nM) | Serotonin 5-HT₁ₐ (Kᵢ nM) | Serotonin 5-HT₇ (Kᵢ nM) | Reference |
|---|---|---|---|---|
| Compound 18 | 763.0 | 34.0 | 189.0 | nih.gov |
| Compound 21 | 44.0 | 274.0 | 1,009 | nih.gov |
| Haloperidol (Reference) | 0.89 | 3600 | 1100 | nih.gov |
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis focuses on the contribution of its distinct functional groups to molecular interactions.
The cyanomethyl group (-CH₂CN) is a valuable functional group in drug design. Its nitrile moiety is a potent hydrogen bond acceptor and can participate in polar interactions with target proteins. nih.gov The linear geometry of the nitrile group allows it to extend into narrow, sterically confined pockets within a binding site.
In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups like carbonyls or halogens. researchgate.net Its incorporation can modulate physicochemical properties and block metabolically weak spots in a molecule. researchgate.net The cyanomethyl group specifically can play a key role in binding to the active site of enzymes or receptors, thereby modulating their activity. For example, in inhibitors of HIV-1 reverse transcriptase, a cyanomethyl linker was shown to form crucial hydrogen bonds with amino acid residues such as glutamine and tyrosine within the enzyme's binding pocket. This group can also enhance the electrophilicity of neighboring atoms, which can be important for covalent or non-covalent interactions.
The 4-nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide scaffold. This electronic pull can enhance the acidity of the amide proton and modulate the charge distribution across the entire molecule, which can be critical for binding affinity and specificity. nih.govmdpi.com
The nitro group itself can act as a hydrogen bond acceptor, interacting with donor residues in a protein's active site. Its presence and position on an aromatic ring can profoundly impact the interaction pattern with target residues. nih.gov For example, in a series of nitrobenzamide-based α-glucosidase inhibitors, the position of the nitro group was a key determinant of inhibitory potency. nih.gov The nitro group is often incorporated into drug structures to enhance bioactivity and can serve as a crucial pharmacophore. mdpi.com
The electronic effect of the 4-nitro group makes the aromatic ring electron-deficient and influences the hydrogen-bonding capacity of the amide N-H. nih.gov The cyanomethyl group contributes both steric bulk and a site for polar interactions. The relative orientation of these groups is critical. For effective target engagement, the molecule must present a complementary surface to the binding site. The balance is subtle; for instance, a bulky substituent might provide favorable hydrophobic interactions but could also cause steric clashes that prevent optimal binding. The combination of the strong electron-withdrawing nature of the nitro group and the specific hydrogen-bonding capabilities of the cyanomethyl and amide groups creates a unique profile that dictates its potential for selective and high-affinity binding to a biological target.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
The classical synthesis of N-(cyanomethyl)-4-nitrobenzamide typically involves the acylation of aminoacetonitrile (B1212223) with 4-nitrobenzoyl chloride. While effective, current research is driving the development of more efficient, sustainable, and scalable synthetic protocols.
Emerging methodologies focus on overcoming the limitations of traditional batch processing. One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of various benzamides by promoting rapid and uniform heating. researchgate.netnih.govrsc.org For instance, microwave-assisted ring-opening of oxazolones has been shown to be an effective route for benzamide (B126) formation where conventional heating fails. researchgate.net
Another significant advancement is the use of continuous flow chemistry . Flow reactors offer superior control over reaction parameters, such as temperature and mixing, which is particularly crucial for managing the exothermic nature of nitration and subsequent amidation reactions. mdpi.comeuropa.eu This technology not only enhances safety by minimizing the volume of hazardous reagents at any given time but also facilitates easier scale-up and automation. acs.orgrsc.org Continuous flow processes have been successfully developed for the synthesis of various nitro-aromatic compounds and their derivatives, demonstrating high efficiency and selectivity. rsc.orgbohrium.com
Furthermore, research into novel catalytic systems is expanding the synthetic toolkit. A recently developed method for the direct amidation of 4-nitrobenzoic acid utilizes a catalytic system of tetrabutoxytitanium and boric acid with polyethylene (B3416737) glycol (PEG-400), offering a high-yield alternative to the traditional acid chloride route. pleiades.online Solvent-free methods, such as mechanosynthesis via ball milling, are also being explored for related nitrobenzamides, presenting a green chemistry approach that minimizes solvent waste. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Benzamide Synthesis
| Methodology | Typical Conditions | Advantages | Key Findings | Citations |
|---|---|---|---|---|
| Conventional Heating | 4-nitrobenzoyl chloride, aminoacetonitrile, base (e.g., triethylamine), solvent (e.g., DCM), reflux. | Well-established, simple setup. | Standard laboratory procedure for amide bond formation. | mdpi.com |
| Microwave-Assisted | Reactants in a suitable solvent under microwave irradiation. | Rapid reaction times, often higher yields, improved energy efficiency. | Effective for synthesizing various benzamide derivatives, including those with nitro groups. | researchgate.netnih.gov |
| Continuous Flow | Reagents pumped through a microreactor or packed-bed reactor. | Enhanced safety, superior heat/mass transfer, easy scalability, high reproducibility. | Successfully applied to the nitration of aromatics and subsequent reactions, offering a safer industrial process. | mdpi.comrsc.orgbohrium.com |
| Novel Catalysis | 4-nitrobenzoic acid, ammonia, Tetrabutoxytitanium/Boric Acid/PEG-400, high temperature. | Avoids the use of harsh chlorinating agents like thionyl chloride. | High yields (up to 96%) achieved for the parent 4-nitrobenzamide (B147303). | pleiades.online |
| Mechanosynthesis | Solid-state reaction of starting materials in a ball mill. | Solvent-free (green), high efficiency, can produce unique polymorphs. | Demonstrated for the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. | mdpi.com |
Advanced Computational Approaches for Predictive Design and Mechanistic Insights
Computational chemistry is becoming an indispensable tool for accelerating research into molecules like this compound. Although specific computational studies on this exact compound are nascent, research on structurally related nitrobenzamides provides a clear blueprint for future investigations.
Molecular docking and molecular dynamics (MD) simulations are at the forefront of this effort. These techniques are used to predict and analyze the binding of nitrobenzamide-based ligands to biological targets. For example, studies on nitrobenzamide derivatives as inhibitors of enzymes like butyrylcholinesterase, inducible nitric oxide synthase (iNOS), and α-glucosidase have used docking to elucidate key interactions within the active site. nih.govresearchgate.netresearchgate.net These studies consistently reveal that the nitro group often participates in crucial hydrogen bonding or electrostatic interactions, while the benzamide core provides a rigid scaffold for positioning other functional groups to achieve high binding affinity. researchgate.net
MD simulations can further validate the stability of these interactions over time. For a series of antidiabetic 4-nitrobenzamide derivatives, MD simulations confirmed that the most potent compounds remained stably bound within the active sites of α-glucosidase and α-amylase. researchgate.netnih.gov
Future computational work on this compound will likely involve:
Density Functional Theory (DFT) calculations to map its electron density, predict its reactivity, and analyze its spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models that correlate structural features with biological activity, guiding the design of more potent derivatives. researchgate.net
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-likeness of novel designs based on the scaffold, helping to prioritize synthetic efforts. nih.gov
These computational approaches allow for a rational, hypothesis-driven design cycle, reducing the time and cost associated with traditional trial-and-error discovery.
Exploration of Undiscovered Chemical Reactivity Pathways
Beyond the standard reactions of the amide, nitro, and nitrile functionalities, researchers are beginning to explore more complex and previously undiscovered reactivity pathways for the this compound scaffold and its analogs. These investigations can lead to the synthesis of novel heterocyclic systems with unique properties.
One area of interest is intramolecular cyclization . While the para-position of the nitro group in this compound makes direct intramolecular cyclization with the N-cyanomethyl group challenging, related systems demonstrate the potential for such reactions under specific conditions. For instance, acid-catalyzed cyclization of N-(trans-cinnamyl)-p-nitrobenzamide has been shown to produce isoquinoline (B145761) derivatives. acs.org Research on ortho- and meta-substituted nitrobenzamides has revealed that the nitro group can significantly influence the regioselectivity of palladium-catalyzed intramolecular cyclizations, favoring the formation of specific ring systems. researchgate.netbath.ac.uk
More unexpectedly, a 2-chloro-N-cyanomethyl-5-nitrobenzamide derivative was found to undergo an intramolecular aromatic nucleophilic substitution, leading to a ring transformation that forms a seven-membered 1,4-benzothiazepine system, a completely unanticipated outcome. researchgate.net Similarly, the reaction of trinitrobenzamide with the ethyl ester of thioglycolic acid results in substitution of an ortho-nitro group followed by an intramolecular cyclization to yield a 3-hydroxybenzothiophene . arkat-usa.org These findings suggest that under the right conditions—perhaps involving initial transformation of the cyanomethyl group or the introduction of other substituents—the this compound core could be a precursor to complex, multi-ring structures.
Future research will likely focus on activating the molecule to promote novel cyclizations, potentially through:
Transition-metal catalysis to enable C-H activation or cross-coupling reactions. acs.org
Photochemical methods to generate reactive intermediates.
Reactions involving the nitrile group, such as its conversion to a tetrazole or other heterocycle, which could then participate in subsequent cyclization steps.
Rational Design of New Chemical Tools and Probes based on this compound Scaffold
The structural features of this compound make it an attractive scaffold for the rational design of new chemical tools and biological probes. The 4-nitrobenzamide core is a known pharmacophore found in inhibitors of various enzymes, while the cyanomethyl group provides a versatile handle for further modification or can itself participate in binding interactions.
The 4-nitrobenzamide moiety is a key component in several classes of enzyme inhibitors. It is found in potent inhibitors of poly(ADP-ribose) polymerase (PARP) , a critical enzyme in DNA repair and a major target in cancer therapy. bath.ac.ukiucr.org The rational design of PARP inhibitors often involves modifying the benzamide portion to optimize interactions within the enzyme's nicotinamide (B372718) binding site.
This scaffold has also been used to develop inhibitors for other enzymes. A recent study on xanthine (B1682287) oxidase (XO) inhibitors, aimed at treating hyperuricemia, started with a known inhibitor and, through systematic structural modification, arrived at a series of potent 3-nitrobenzamide (B147352) derivatives. nih.gov This work highlights a classic rational design approach where the scaffold is optimized to improve potency and drug-like properties like ligand efficiency (LE) and lipophilic ligand efficiency (LLE). nih.gov
Furthermore, the N-(cyanomethyl) group is a key feature in derivatives designed as activators of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy metabolism. A patent has disclosed a series of compounds, including N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)-4-nitro-benzamide, for this purpose. google.com The cyanomethyl group is also present in ligands designed to bind to the Cereblon (CRBN) E3 ligase, which are used in the development of proteolysis-targeting chimeras (PROTACs), a new modality for targeted protein degradation. acs.org
Table 2: Examples of Bioactive Molecules Based on the Nitrobenzamide Scaffold
| Target | Scaffold/Derivative | Application/Activity | Key Design Feature | Citations |
|---|---|---|---|---|
| PARP-1 | 4-Iodo-3-nitrobenzamide (B1684207) | Cancer therapy | Benzamide core mimics the nicotinamide moiety of NAD+. | iucr.org |
| Xanthine Oxidase | 4-(isopentyloxy)-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | Hyperuricemia treatment | Nitrobenzamide core optimized for potency (IC₅₀ = 0.13 µM) and drug-like properties. | nih.gov |
| AMPK | N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide | Metabolic disorders | N-cyanomethyl group is a key part of the AMPK activator pharmacophore. | google.com |
| Cereblon (CRBN) | N-(2,6-Dioxo-3-piperidyl)-4-nitrobenzamide | PROTAC development | Benzamide linker connects the glutarimide (B196013) warhead to the nitro-substituted phenyl ring. | acs.org |
| Butyrylcholinesterase | Various substituted benzamides (including nitro) | Alzheimer's disease research | Nitro group substitution explored in structure-activity relationship studies. | nih.gov |
Future work in this area will undoubtedly involve using the this compound scaffold as a starting point for library synthesis and screening against a wide array of biological targets. The combination of its established presence in bioactive molecules and its synthetic tractability makes it a highly valuable platform for discovering the next generation of chemical probes and therapeutic leads.
Q & A
Q. What are the standard synthetic routes for N-(cyanomethyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via the Schotten-Baumann reaction , where 4-nitrobenzoyl chloride reacts with a cyanomethyl-substituted amine (e.g., aminoacetonitrile) in dichloromethane. Key steps include:
- Stepwise addition : Introduce 4-nitrobenzoyl chloride to the amine solution under inert conditions.
- Base activation : Add triethylamine (1.2 equivalents) to deprotonate the amine and accelerate amide bond formation .
- Purification : Use short-column chromatography (neutral Al₂O₃) to isolate the product.
Optimization : Adjust stoichiometry (1:1.05 acyl chloride-to-amine ratio) and monitor reaction progress via TLC (Rf ≈ 0.5 in chloroform/ether/hexane). Yield improvements (e.g., 90% in analogous compounds) rely on controlled pH and anhydrous conditions .
Q. How can researchers confirm the structural identity of this compound?
Use a multi-spectral approach :
- ¹H/¹³C NMR : Identify characteristic signals, such as the cyanomethyl group (δ ~3.6–3.8 ppm for CH₂CN) and nitrobenzamide aromatic protons (AA’BB’ splitting at δ ~8.1–8.4 ppm) .
- HRMS : Confirm the molecular ion ([M+H]⁺) with <2 ppm mass error. For N-(cyanomethyl)-4-nitrobenzamide (C₉H₈N₃O₃), expect m/z 206.0564 .
- UV-Vis : Detect π→π* transitions (λmax ~240–290 nm) for nitroaromatic systems .
Q. What databases or tools are essential for verifying compound novelty?
Q. How should researchers troubleshoot low yields in amide coupling reactions?
- Controlled stoichiometry : Ensure acyl chloride is in slight excess (1.05 equivalents).
- Moisture control : Use anhydrous solvents (e.g., DCM) and inert gas purging.
- Base selection : Triethylamine outperforms weaker bases in scavenging HCl .
- Byproduct removal : Wash organic layers with diluted HCl (pH ~2–3) to remove unreacted amine .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?
- Isotopic patterns : In HRMS, verify isotopic peaks (e.g., Cl or Br presence in analogs) to rule out impurities .
- DEPT-135 NMR : Differentiate CH₃/CH₂ groups from quaternary carbons, resolving overlapping signals.
- 2D NMR (COSY, HSQC) : Assign coupling networks and confirm connectivity, especially for cyanomethyl (CH₂CN) and nitro groups .
Q. What fragmentation pathways dominate in the mass spectrometry of this compound?
Under ESI-MS/MS, expect:
- Amide bond cleavage : Generates a nitrophenylacyl fragment ([C₇H₅N₂O₃]⁺, m/z 165.0668) .
- Cyanomethyl loss : Forms a 4-nitrobenzamide ion ([C₈H₆N₂O₃]⁺, m/z 178.0378).
- NO₂ elimination : Loss of 46 Da from the parent ion indicates nitro group instability under high-energy conditions .
Q. How can computational modeling guide the design of this compound analogs?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize nitroaromatic reactivity .
- Docking studies : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina. For example, CYT387, a related benzamide, inhibits JAK2/JAK1 with IC₅₀ < 50 nM .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity .
Q. What in vitro assays are suitable for evaluating biological activity?
- Kinase inhibition : Use ADP-Glo™ assays for JAK/STAT pathway targets .
- Antimicrobial testing : Perform broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines).
- Cytotoxicity : Assess via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can researchers validate metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
- Plasma stability : Measure compound half-life in PBS (pH 7.4) and 10% FBS at 37°C .
Q. What strategies mitigate mutagenic risks of nitroaromatic compounds?
- Nitroreductase assays : Test nitro group reduction to amine metabolites (potential genotoxic intermediates) .
- Ames test : Use Salmonella strains (TA98/TA100) to assess frameshift/base-pair mutations.
- Structural modification : Replace nitro with bioisosteres (e.g., sulfonamide, trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
